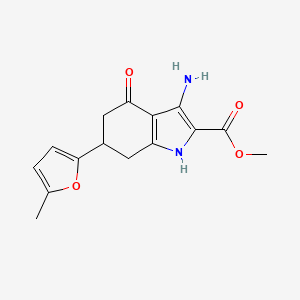![molecular formula C8H16N2O B1456905 9-Oxa-1,4-diazaspiro[5.5]undécane CAS No. 303802-17-7](/img/structure/B1456905.png)
9-Oxa-1,4-diazaspiro[5.5]undécane
Vue d'ensemble
Description
“9-Oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the IUPAC name “tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate”. It has a molecular weight of 256.35 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . A versatile synthetic approach was used to explore the different positions of the central scaffold .Molecular Structure Analysis
The molecular structure of “9-Oxa-1,4-diazaspiro[5.5]undecane” is represented by the formula C13H24N2O3 .Chemical Reactions Analysis
The chemical reactions involving “9-Oxa-1,4-diazaspiro[5.5]undecane” have been studied. For instance, the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles have been reported .Physical and Chemical Properties Analysis
“9-Oxa-1,4-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Recherche pharmaceutique : développement d’analgésiques
9-Oxa-1,4-diazaspiro[5.5]undécane : ses dérivés ont été étudiés pour leur potentiel en tant que ligands doubles pour le récepteur sigma-1 (σ1R) et le récepteur μ-opioïde (MOR) . Ces composés présentent un profil équilibré d’agonisme du MOR et d’antagonisme du σ1R, ce qui est prometteur pour le développement d’analgésiques avec moins d’effets secondaires par rapport aux opiacés traditionnels. Par exemple, un dérivé a démontré une activité analgésique puissante comparable à celle de l’oxycodone, mais avec moins de constipation, ce qui suggère un potentiel pour des options de gestion de la douleur plus sûres .
Science des matériaux : synthèse organique
En science des matériaux, le This compound sert d’échafaudage polyvalent pour la synthèse organique. Sa structure spirocyclique est utile dans la synthèse de composés organiques complexes, y compris des analogues diterpénoïdes d’agents anticancéreux . Les cétones spirocycliques dérivées de ce composé peuvent être modifiées davantage à l’aide de réactions comme la réaction de Suzuki pour créer de nouveaux matériaux avec des applications thérapeutiques potentielles .
Synthèse chimique : conception de ligands
Ce composé est également précieux en synthèse chimique en tant que ligand pour la création de nouvelles entités chimiques. Sa structure unique permet la conception de ligands qui peuvent se lier à divers récepteurs ou enzymes, ce qui facilite la découverte de nouveaux médicaments avec des profils cibles spécifiques .
Chimie analytique : chromatographie
En chimie analytique, les dérivés du This compound peuvent être utilisés comme phases stationnaires en chromatographie. Leurs propriétés chimiques uniques peuvent aider à séparer des mélanges complexes ou à purifier des composés spécifiques, améliorant ainsi les capacités des techniques chromatographiques .
Neurosciences : recherche sur les neurotransmetteurs
La double activité des dérivés du This compound sur les récepteurs μ-opioïde et sigma-1 en fait des outils précieux en recherche en neurosciences. Ils peuvent être utilisés pour étudier le rôle de ces récepteurs dans la perception de la douleur, la dépendance et d’autres processus neurologiques .
Médecine de la douleur : analgésiques plus sûrs
La recherche sur les dérivés du This compound est particulièrement pertinente pour la médecine de la douleur. En ciblant à la fois le récepteur μ-opioïde et le récepteur sigma-1, ces composés offrent une nouvelle approche du traitement de la douleur qui pourrait réduire le risque de dépendance aux opioïdes et d’autres effets secondaires associés aux médicaments contre la douleur actuels .
Oncologie : synthèse d’agents anticancéreux
La structure spirocyclique du This compound est utilisée dans la synthèse d’agents anticancéreux. Son incorporation dans des analogues diterpénoïdes est prometteuse pour la création de nouvelles thérapies qui ciblent des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .
Découverte de médicaments : antagonisme des récepteurs
Enfin, dans le domaine de la découverte de médicaments, la capacité des dérivés du This compound à agir comme antagonistes des récepteurs est exploitée pour développer des médicaments qui peuvent moduler l’activité des récepteurs. Ceci est crucial pour les affections où l’hyperactivité des récepteurs est impliquée, comme dans certains troubles neurologiques .
Mécanisme D'action
Target of Action
The primary targets of 9-Oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia .
Mode of Action
9-Oxa-1,4-diazaspiro[5.5]undecane acts as a dual ligand , exhibiting agonistic activity at the mu-opioid receptor and antagonistic activity at the sigma-1 receptor . This means it activates the mu-opioid receptor, leading to analgesic effects, while blocking the sigma-1 receptor, which can modulate pain perception .
Biochemical Pathways
The exact biochemical pathways affected by 9-Oxa-1,4-diazaspiro[5It is known that activation of the mu-opioid receptor can inhibit the release of pain neurotransmitters, while blocking the sigma-1 receptor can modulate the activity of other ion channels and receptors involved in pain signaling .
Pharmacokinetics
The pharmacokinetic properties of 9-Oxa-1,4-diazaspiro[5Its dual action at the mu-opioid and sigma-1 receptors suggests it may have a complex pharmacokinetic profile .
Result of Action
The dual action of 9-Oxa-1,4-diazaspiro[5.5]undecane at the mu-opioid and sigma-1 receptors results in potent analgesic activity. In animal models, it has been shown to produce analgesia comparable to that of oxycodone, a strong opioid analgesic .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
9-Oxa-1,4-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the μ-opioid receptor, indicating its potential in modulating pain and other neurological functions . The nature of these interactions often involves binding to specific receptor sites, leading to either activation or inhibition of the receptor’s activity.
Cellular Effects
The effects of 9-Oxa-1,4-diazaspiro[5.5]undecane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have been reported to exhibit potent analgesic activity by acting on the μ-opioid receptor, which plays a crucial role in pain signaling pathways . Additionally, its interaction with the sigma-1 receptor can affect various cellular processes, including calcium signaling and protein folding.
Molecular Mechanism
At the molecular level, 9-Oxa-1,4-diazaspiro[5.5]undecane exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target receptor. For instance, its dual activity on the sigma-1 receptor and the μ-opioid receptor involves binding to these receptors and modulating their activity, leading to changes in downstream signaling pathways . This can result in altered gene expression and enzyme activity, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxa-1,4-diazaspiro[5.5]undecane can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, certain derivatives of this compound have demonstrated stability under specific conditions, while others may degrade over time, affecting their efficacy and potency . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of 9-Oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as analgesia, while higher doses could lead to toxic or adverse effects. For instance, studies on its derivatives have shown that they can provide potent analgesic activity at specific doses, but higher doses may result in side effects like constipation . Understanding the dosage-response relationship is crucial for optimizing its therapeutic potential.
Metabolic Pathways
9-Oxa-1,4-diazaspiro[5.5]undecane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, its metabolism may involve cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs . The effects on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 9-Oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, its interaction with the sigma-1 receptor can influence its localization and accumulation within specific cellular compartments . Understanding these mechanisms is essential for predicting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 9-Oxa-1,4-diazaspiro[5.5]undecane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with the sigma-1 receptor, which is primarily located in the endoplasmic reticulum, can influence its localization and subsequent biological effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTKNRKROIULHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725311 | |
| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303802-17-7 | |
| Record name | 9-Oxa-1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


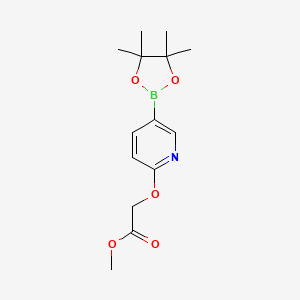
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)
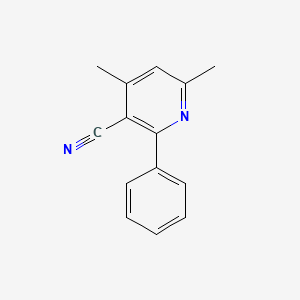



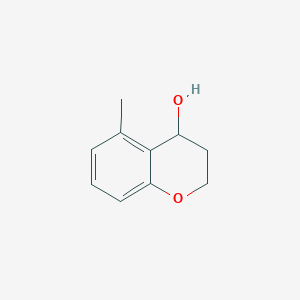
![4-Bromo-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1456833.png)

![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
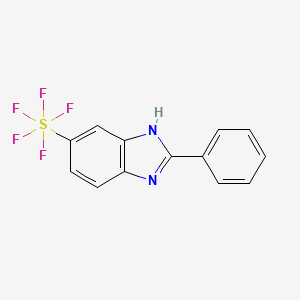
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)
